![molecular formula C9H12N2S B1270359 2-Cyano-2-cyclohexylideneethanethioamide CAS No. 129224-53-9](/img/structure/B1270359.png)
2-Cyano-2-cyclohexylideneethanethioamide
Overview
Description
2-Cyano-2-cyclohexylideneethanethioamide is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its cyano and thioamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclohexylideneethanethioamide typically involves the reaction of cyclohexanone with a suitable cyano and thioamide precursor under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexanone, followed by the addition of a cyano and thioamide reagent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-cyclohexylideneethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the thioamide group to a thiol.
Substitution: The cyano and thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-Cyano-2-cyclohexylideneethanethioamide as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. For instance, compounds derived from thioamides have shown IC50 values comparable to established chemotherapeutics like cisplatin, suggesting a promising avenue for drug development in oncology .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate pathways associated with inflammatory responses, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The dual inhibition of cyclooxygenase-2 and lipoxygenase pathways by related thioamide derivatives demonstrates a mechanism that could lead to new anti-inflammatory agents with improved safety profiles .
Organic Synthesis Applications
2.1 Vinylogous Reactions
In organic synthesis, this compound serves as a key intermediate in vinylogous reactions, which are crucial for constructing complex molecular architectures. The compound can participate in various reactions, including aldol-type reactions and cycloadditions, leading to the formation of valuable heterocyclic compounds .
Table 1: Summary of Synthetic Applications
Reaction Type | Product Type | Reference |
---|---|---|
Vinylogous Aldol Reaction | Heterocycles | |
Cycloaddition | Complex Molecular Structures | |
Nucleophilic Substitution | Diverse Organic Compounds |
Case Studies
3.1 Synthesis of Anticancer Agents
A study conducted by researchers focused on synthesizing novel derivatives of this compound that exhibited enhanced anticancer activity. The synthesized compounds were tested against various cancer cell lines, and several showed promising results with IC50 values significantly lower than those of traditional chemotherapeutics .
3.2 Development of Anti-inflammatory Drugs
Another case study explored the anti-inflammatory potential of thioamide derivatives based on this compound. The research demonstrated that these compounds could effectively inhibit the production of pro-inflammatory mediators in vitro, paving the way for their development as new anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-cyano-2-cyclohexylideneethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and thioamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Cyano-2-cyclohexylideneethanethioamide can be compared with other similar compounds, such as:
2-Cyano-2-phenylideneethanethioamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Cyano-2-methylideneethanethioamide: Contains a methyl group instead of a cyclohexyl group.
2-Cyano-2-ethylideneethanethioamide: Features an ethyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in research and industry .
Biological Activity
2-Cyano-2-cyclohexylideneethanethioamide is a compound notable for its unique structural features, including a cyano group, a cyclohexylidene moiety, and a thioamide functional group. This combination of functionalities allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.
The molecular formula of this compound is C₉H₁₂N₂S, with a molecular weight of approximately 180.27 g/mol. Its structure enables various reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₂S |
Molecular Weight | 180.27 g/mol |
Functional Groups | Cyano, Thioamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The cyano and thioamide groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways and cellular processes, suggesting potential therapeutic applications in areas such as cancer treatment and enzyme inhibition.
Enzyme Inhibition
The compound's ability to interact with enzymes suggests potential as an inhibitor in biochemical pathways. Preliminary data indicate that it may influence proteomic interactions, which is crucial for understanding its role in disease mechanisms.
Case Studies
While specific case studies on this compound are scarce, research into similar compounds has provided insights into its potential applications:
- Anticancer Activity : A study on thioamide derivatives revealed significant cytotoxicity against several cancer cell lines, indicating that structural modifications could enhance biological efficacy.
- Enzyme Interaction Studies : Research has shown that compounds with similar functional groups can effectively inhibit target enzymes involved in critical metabolic pathways.
Properties
IUPAC Name |
2-cyano-2-cyclohexylideneethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPSRIGCBBYTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=S)N)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354205 | |
Record name | Ethanethioamide, 2-cyano-2-cyclohexylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129224-53-9 | |
Record name | Ethanethioamide, 2-cyano-2-cyclohexylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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